molecular formula C13H20ClN B584616 5-Methyl-2-phenylazepane hydrochloride CAS No. 1346601-13-5

5-Methyl-2-phenylazepane hydrochloride

Cat. No.: B584616
CAS No.: 1346601-13-5
M. Wt: 225.76
InChI Key: XQYPKHDEJKBQSR-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylazepane hydrochloride is a chemical compound with the molecular formula C13H20ClN It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenylazepane hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. For example, the reaction of 1,6-diaminohexane with a suitable electrophile can lead to the formation of the azepane ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the azepane ring with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenylazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

5-Methyl-2-phenylazepane hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for the synthesis of pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials and chemicals for industrial applications.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylazepane: A similar compound with a phenyl group attached to the azepane ring but lacking the methyl group.

    5-Methyl-2-phenylpiperidine: A structurally related compound with a six-membered piperidine ring instead of the seven-membered azepane ring.

Uniqueness

5-Methyl-2-phenylazepane hydrochloride is unique due to the presence of both the methyl and phenyl groups on the azepane ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-methyl-2-phenylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-7-8-13(14-10-9-11)12-5-3-2-4-6-12;/h2-6,11,13-14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYPKHDEJKBQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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